N-(2-methoxyethyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
N-(2-methoxyethyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a sulfanyl acetamide derivative characterized by a pyrido[1,2-a][1,3,5]triazin-4-one core. This compound features a methoxyethyl substituent on the acetamide nitrogen and a methyl group at position 7 of the pyrido-triazin ring. The compound’s design aligns with trends in heterocyclic chemistry, where sulfanyl linkages and acetamide moieties are leveraged for enhanced solubility and target binding .
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-9-3-4-10-15-12(16-13(19)17(10)7-9)21-8-11(18)14-5-6-20-2/h3-4,7H,5-6,8H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXMNSROAWFYLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)NCCOC)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocyclic Systems
Key Observations :
- The target compound’s pyrido-triazin core is distinct from coumarin, oxadiazole, or triazole systems in analogs. This core may influence electronic properties and binding interactions.
- Sulfanyl (-S-) linkages are common across analogs, often introduced via nucleophilic substitution (e.g., using mercaptoacetic acid or CS₂ ).
Substituent Effects
- Methoxyethyl Group : Unique to the target compound, this substituent likely enhances solubility compared to phenyl or furyl groups in analogs .
- Methyl at Position 7 : Similar to the 4-methyl group in coumarin derivatives , this may stabilize the heterocyclic ring or modulate steric effects.
Crystallographic and Structural Analysis
- Software Tools : SHELXL () is widely used for refining structures of sulfanyl acetamides, as seen in . Bond lengths and angles in the target compound would likely align with standard values (e.g., C–S bond ~1.81 Å, C=O ~1.22 Å) .
- Intermolecular Interactions : Analogs exhibit hydrogen bonding (e.g., C–H⋯O interactions ), which may stabilize the crystal lattice of the target compound.
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